molecular formula C7H8O3S B2648074 3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid CAS No. 2031259-10-4

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid

Cat. No. B2648074
CAS RN: 2031259-10-4
M. Wt: 172.2
InChI Key: PQDSWMOTSAYILP-UHFFFAOYSA-N
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Description

“3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid” is a furan platform chemical . Furan platform chemicals are directly available from biomass and have a wide range of applications . The compound has a molecular weight of 172.2 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-methyl-5-(methylthio)furan-2-carboxylic acid . The InChI code is 1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . .

Scientific Research Applications

Optical Resolution and Chiral Synthesis

One study highlights the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo(b)furan-2-carboxylate, illustrating the importance of furan derivatives in achieving enantiomerically pure compounds. This process involves the practical and efficient resolution of carboxylic acid via l-and d-menthyl esters, emphasizing the role of furan derivatives in synthesizing optically active compounds for pharmaceutical and chemical research (Yodo et al., 1988).

Intramolecular Cyclization

Another application is showcased in the intramolecular 6-endo-dig-cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to novel cyclic compounds. This process highlights the utility of furan derivatives in synthesizing complex molecular structures, potentially useful in the development of new pharmaceuticals and materials (Remizov et al., 2019).

Fragmentation Studies

Research on the dissociative electron attachment study to 2-furoic acid reveals how carboxylation affects the stability of furan rings, offering insights into the electronic properties of furan derivatives and their potential applications in understanding molecular fragmentation processes relevant to fields like environmental chemistry and atmospheric sciences (Zawadzki et al., 2020).

Catalytic Synthesis

Furan derivatives also play a crucial role in catalytic applications, as seen in the synthesis of furan-2(5H)-one derivatives using supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles. This study illustrates the utility of furan derivatives in facilitating clean, efficient synthetic processes for producing fine chemicals and polymers, highlighting their importance in green chemistry and catalysis (Khodaei et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The MSDS (Material Safety Data Sheet) can provide more detailed safety information .

Future Directions

Furan platform chemicals, including “3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid”, have the potential to replace traditional resources such as crude oil in the chemical industry . They can be economically synthesized from biomass, offering a sustainable alternative .

properties

IUPAC Name

3-methyl-5-methylsulfanylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-3-5(11-2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDSWMOTSAYILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(methylsulfanyl)furan-2-carboxylic acid

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